molecular formula C8H10FN3O5S B15294934 Emtricitabine Sulfone

Emtricitabine Sulfone

Cat. No.: B15294934
M. Wt: 279.25 g/mol
InChI Key: LXHJWNGFWJHQGC-NTSWFWBYSA-N
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Description

Emtricitabine Sulfone is a derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection. This compound is characterized by the presence of a sulfone group, which is a sulfur atom bonded to two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine Sulfone typically involves the oxidation of Emtricitabine. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the sulfone group. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor the synthesis and detect any impurities .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form sulfoxides and other higher oxidation state compounds.

    Reduction: It can be reduced back to Emtricitabine under specific conditions using reducing agents like sodium borohydride.

    Substitution: The sulfone group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the oxygen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, dichloromethane, 0-25°C.

    Reduction: Sodium borohydride, methanol, room temperature.

    Substitution: Nucleophiles like amines or thiols, organic solvents, mild heating.

Major Products Formed:

Scientific Research Applications

Emtricitabine Sulfone is extensively studied in various scientific fields:

Mechanism of Action

Emtricitabine Sulfone, like its parent compound Emtricitabine, acts by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the transcription of viral RNA into DNA, a key step in the viral replication process. By incorporating into the growing DNA chain, this compound terminates the DNA synthesis, thereby preventing the virus from replicating. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral DNA synthesis .

Comparison with Similar Compounds

    Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and HBV infections. It differs from Emtricitabine Sulfone by the absence of a fluorine atom.

    Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for HIV treatment. It has a different mechanism of action and chemical structure.

    Zidovudine: An older nucleoside reverse transcriptase inhibitor with a similar mechanism but different chemical structure.

Uniqueness: this compound is unique due to its sulfone group, which imparts distinct chemical properties and potential for different chemical reactions compared to other nucleoside reverse transcriptase inhibitors. Its stability and degradation profile also make it a valuable compound for analytical studies and quality control in pharmaceutical formulations .

Properties

Molecular Formula

C8H10FN3O5S

Molecular Weight

279.25 g/mol

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3,3-dioxo-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C8H10FN3O5S/c9-4-1-12(8(14)11-7(4)10)5-3-18(15,16)6(2-13)17-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1

InChI Key

LXHJWNGFWJHQGC-NTSWFWBYSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1(=O)=O)CO)N2C=C(C(=NC2=O)N)F

Canonical SMILES

C1C(OC(S1(=O)=O)CO)N2C=C(C(=NC2=O)N)F

Origin of Product

United States

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